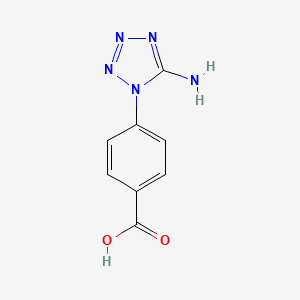

5-Amino-1-(4-carboxyphenyl)-1H-tetrazole

説明

Contextual Role of Tetrazole-Carboxylate Hybrid Systems in Contemporary Materials Science

Tetrazole-carboxylate hybrid systems represent a significant class of organic ligands in contemporary materials science and coordination chemistry. rsc.org The tetrazole group is a well-established bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to mimic the carboxylic acid function in biological systems and material structures. nih.gov This bioisosteric relationship is due to their comparable pKa values and ability to act as hydrogen bond acceptors. chemicalbook.com In fact, deprotonated tetrazoles are suggested to form even stronger hydrogen bonds than carboxylates. chemicalbook.com

This unique combination of a tetrazole ring and a carboxylate group within a single molecule creates a bifunctional or multifunctional ligand with diverse coordination capabilities. nih.govrsc.org These ligands are particularly effective in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.org The presence of multiple distinct coordination sites—the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group—allows for the construction of frameworks with high dimensionality and novel topologies. rsc.org

The resulting materials have shown significant potential across a wide range of applications, including ion exchange, magnetism, catalysis, and gas absorption. rsc.org Furthermore, the structural diversity and tunability of coordination complexes derived from tetrazole-carboxylate ligands have made them valuable in medicinal chemistry, with studies exploring their potential as anticancer agents. nih.govrsc.org

Overview of Research Trajectories and Scholarly Relevance of 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole

This compound emerges as a compound of high scholarly relevance, positioned at the intersection of crystal engineering, medicinal chemistry, and materials science. Its molecular architecture, featuring a phenyl ring substituted with both a 5-aminotetrazole (B145819) moiety and a carboxylic acid, designates it as a highly versatile bifunctional linker for constructing advanced supramolecular structures and functional materials.

The primary research trajectory for this compound and its close analogues involves their use as organic building blocks for the synthesis of metal-organic frameworks (MOFs). The distinct coordination preferences of the tetrazole nitrogen atoms and the carboxylate oxygen atoms allow for directed self-assembly with various metal ions, leading to the formation of multidimensional coordination polymers with potentially useful properties, such as luminescence and gas sorption. acs.orgnih.gov

A significant area of investigation for structurally similar ligands is their reactivity under synthesis conditions. For example, research on the closely related ligand 5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid (H₂ATBDC) revealed that it undergoes an in-situ Dimroth rearrangement during the solvothermal synthesis of MOFs. nih.gov This type of rearrangement, where atoms within a heterocyclic ring migrate, leads to the formation of a new ligand structure, 5-[(2H-tetrazol-5-yl)amino]isophthalic acid, which then directs the final framework architecture. nih.gov This highlights a key research interest: understanding and controlling such molecular transformations to access novel materials that might not be achievable through direct synthesis. nih.gov

The scholarly relevance of this compound is therefore rooted in its potential to:

Serve as a versatile linker for creating new MOFs with tailored structures and properties.

Exhibit interesting chemical reactivity , such as rearrangements, that can be harnessed to produce unique framework topologies. nih.gov

Contribute to the development of functional materials , with potential applications in areas like selective gas adsorption, owing to the nitrogen-rich nature of the tetrazole ring and the polarity of the amino and carboxyl groups. nih.gov

While detailed studies focusing exclusively on this compound are emerging, the established importance of the tetrazole-carboxylate system and the intriguing chemical behavior of its analogues firmly place it as a compound of significant interest for future research in advanced materials.

Structure

3D Structure

特性

CAS番号 |

654646-61-4 |

|---|---|

分子式 |

C8H7N5O2 |

分子量 |

205.17 g/mol |

IUPAC名 |

4-(5-aminotetrazol-1-yl)benzoic acid |

InChI |

InChI=1S/C8H7N5O2/c9-8-10-11-12-13(8)6-3-1-5(2-4-6)7(14)15/h1-4H,(H,14,15)(H2,9,10,12) |

InChIキー |

UBTFMULKZAYSFE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)N |

正規SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)N |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry for 5 Amino 1 4 Carboxyphenyl 1h Tetrazole

Established Synthetic Pathways to 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole

The primary route for synthesizing 1,5-disubstituted 5-aminotetrazoles, such as this compound, often involves the construction of the tetrazole ring from an appropriately substituted aryl precursor. A common and effective strategy commences with an aryl amine, in this case, 4-aminobenzoic acid.

A prevalent multi-step synthesis for 5-amino-1-aryl-1H-tetrazoles involves the conversion of an arylamine into an arylcyanamide, which then undergoes cyclization with an azide (B81097) source. tubitak.gov.tr This pathway is applicable to the synthesis of this compound, starting from 4-aminobenzoic acid.

The key intermediate in this sequence is the corresponding arylcyanamide, 4-cyanamidobenzoic acid. The formation of this intermediate is a critical step. One established method for the synthesis of arylcyanamides involves the reaction of the parent arylamine with cyanogen (B1215507) bromide (BrCN) in a suitable solvent. This reaction introduces the cyano group onto the nitrogen atom of the amino group.

Once the 4-cyanamidobenzoic acid intermediate is formed, the tetrazole ring is constructed through a [3+2] cycloaddition reaction with an azide, typically sodium azide (NaN₃). tubitak.gov.tr This reaction is often carried out in an acidic medium, such as glacial acetic acid, which facilitates the formation of hydrazoic acid (HN₃) in situ. The hydrazoic acid then reacts with the cyanamide (B42294) to form an intermediate guanyl azide, which subsequently cyclizes to yield the desired 5-amino-1-aryltetrazole. tubitak.gov.tr

An alternative one-pot approach for the synthesis of 5-amino-1-aryltetrazoles has also been developed, starting from 1-aryltetrazoles. researchgate.net This method involves the ring-opening of the 1-aryltetrazole to form an arylcyanamide, followed by azidation and intramolecular cyclization. researchgate.net However, for the direct synthesis of this compound, the pathway starting from 4-aminobenzoic acid is more direct.

The general reaction scheme can be summarized as follows:

Cyanation of 4-aminobenzoic acid: Reaction of 4-aminobenzoic acid with a cyanating agent like cyanogen bromide to form 4-cyanamidobenzoic acid.

Cycloaddition with azide: Treatment of 4-cyanamidobenzoic acid with sodium azide in an acidic medium to facilitate the formation of the tetrazole ring.

The reaction conditions for the cyclization step are crucial for achieving high yields and purity. The use of glacial acetic acid as a solvent and reactant has been shown to be effective for this transformation, allowing the reaction to proceed at room temperature. tubitak.gov.tr

| Intermediate Compound | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-Aminobenzoic acid | HOOC-C₆H₄-NH₂ | Starting Material |

| 4-Cyanamidobenzoic acid | HOOC-C₆H₄-NHCN | Precursor to the tetrazole ring |

| Guanyl azide intermediate | HOOC-C₆H₄-N(C(=NH)N₃) | Transient species in the cyclization reaction |

Optimization of the synthetic pathway is critical for maximizing yield, minimizing reaction times, and ensuring the purity of the final product. For the synthesis of 5-amino-1-aryl-1H-tetrazoles, several parameters can be adjusted.

In the cyclization of arylcyanamides with sodium azide, the choice of solvent and the amount of azide are key variables. tubitak.gov.tr Research has shown that conducting the reaction in glacial acetic acid at ambient temperature with an excess of sodium azide can lead to quantitative conversion based on TLC and NMR analysis. tubitak.gov.tr The ratio of isomers (5-arylamino-1H-tetrazoles vs. 5-amino-1-aryl-1H-tetrazoles) can be influenced by the electronic and steric effects of the substituents on the aryl ring. tubitak.gov.tr For substituents like the carboxylic acid group, which is electron-withdrawing, the formation of the 1-aryl isomer is generally favored.

The reaction time is another parameter that can be optimized. While some reactions are complete overnight, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help in determining the optimal reaction duration.

| Parameter | Condition | Impact on Reaction |

|---|---|---|

| Solvent | Glacial Acetic Acid | Facilitates in situ formation of HN₃ and serves as a suitable reaction medium. tubitak.gov.tr |

| Temperature | Room Temperature | Allows for mild reaction conditions, potentially reducing side reactions. tubitak.gov.tr |

| Reactant Ratio | Excess Sodium Azide (e.g., 3.0 equivalents) | Drives the reaction towards completion. tubitak.gov.tr |

| Reaction Time | Overnight (or as monitored by TLC) | Ensures complete conversion of the arylcyanamide intermediate. tubitak.gov.tr |

Precursor Selection and Chemical Transformations for Tetrazole Ring Formation

The selection of precursors is fundamental to the successful synthesis of this compound. The most logical starting material is 4-aminobenzoic acid, as it already contains the desired carboxyphenyl moiety attached to a nitrogen atom, which will become part of the tetrazole ring.

The key chemical transformation for the formation of the tetrazole ring in this context is the reaction of a cyanamide with an azide. This is a well-established method for the synthesis of 5-aminotetrazoles. tubitak.gov.trwikipedia.org The mechanism involves the nucleophilic addition of the azide anion to the carbon atom of the nitrile group in the cyanamide. This is followed by protonation and subsequent intramolecular cyclization to form the stable aromatic tetrazole ring.

The use of hydrazoic acid (HN₃), which can be generated in situ from sodium azide and an acid, is a common practice. tubitak.gov.trwikipedia.org However, due to the highly toxic and explosive nature of hydrazoic acid, methods that avoid its direct handling are preferred. tubitak.gov.tr The use of glacial acetic acid provides a safer alternative for the in situ generation of the necessary reactive species. tubitak.gov.tr

Approaches for Introducing and Modifying the Carboxylic Acid Functionality

In the synthesis of this compound, the carboxylic acid functionality is introduced from the outset by using 4-aminobenzoic acid as the starting material. The primary challenge is therefore not its introduction, but its preservation throughout the synthetic sequence.

The carboxylic acid group is generally stable under the conditions used for cyanation and tetrazole formation. However, it is important to consider potential side reactions. For instance, under strongly acidic conditions and in the presence of nucleophiles, the carboxylic acid could potentially undergo esterification if an alcohol is present as a solvent or impurity. The use of glacial acetic acid as the solvent in the cyclization step mitigates this risk.

Protection of the carboxylic acid group, for example, by converting it to an ester, is a possible strategy if harsh reaction conditions that are incompatible with a free carboxylic acid are required. However, for the described synthetic pathway, this is often unnecessary. If protection were employed, a subsequent deprotection step would be required to yield the final product.

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.

One of the key considerations is the avoidance of hazardous reagents. The in situ generation of hydrazoic acid from sodium azide and a mild acid like acetic acid is a step towards a safer process compared to the direct use of hydrazoic acid. tubitak.gov.tr

Solvent selection is another crucial factor. While glacial acetic acid is effective, exploring the use of greener solvents or even solvent-free conditions could further enhance the sustainability of the synthesis. Water-mediated and solvent-free methodologies for tetrazole synthesis have been reported and could potentially be adapted for this specific compound. dntb.gov.ua

Atom economy is also a central tenet of green chemistry. The cycloaddition reaction for tetrazole formation is inherently atom-economical as all the atoms of the reactants are incorporated into the product.

Furthermore, minimizing energy consumption by conducting reactions at ambient temperature, as is possible for the cyclization step, contributes to a greener process. tubitak.gov.tr The development of catalytic methods that can facilitate the reaction with higher efficiency and under milder conditions is also an active area of research in tetrazole chemistry.

Advanced Structural Elucidation and Bonding Analysis of 5 Amino 1 4 Carboxyphenyl 1h Tetrazole

Single-Crystal X-ray Diffraction Investigations of 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole

While a complete single-crystal X-ray diffraction study for this compound is not publicly available, extensive analysis of closely related structures, such as 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, provides significant insights into the expected crystallographic parameters and solid-state conformation.

Based on analogous compounds, this compound is expected to crystallize in a monoclinic or orthorhombic system. The molecule is anticipated to be largely planar, with a small dihedral angle between the tetrazole and phenyl rings. This planarity is a common feature in related aminotetrazole structures and is influenced by the conjugation between the aromatic systems.

For the analogous compound, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, the crystallographic data reveals a monoclinic crystal system. nih.gov The fundamental crystallographic parameters for this related structure are detailed in the table below.

| Crystallographic Parameter | Value for 4-(1H-tetrazol-5-yl)benzoic acid monohydrate nih.gov |

| Formula | C₈H₆N₄O₂·H₂O |

| Molecular Weight | 208.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.914(2) |

| b (Å) | 5.219(2) |

| c (Å) | 34.720(13) |

| β (°) | 91.00(3) |

| Volume (ų) | 890.4(6) |

| Z | 4 |

In the solid state, the molecular conformation of this compound will be dictated by the spatial arrangement of the carboxyphenyl group relative to the aminotetrazole moiety. The bond lengths and angles within the tetrazole and phenyl rings are expected to conform to standard values for such heterocyclic and aromatic systems. The exocyclic C-N bond to the amino group is likely to have some double bond character due to resonance with the tetrazole ring.

The supramolecular architecture of this compound in the solid state is predicted to be dominated by a network of hydrogen bonds and π-π stacking interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that it will form centrosymmetric dimers via O-H···O hydrogen bonds with neighboring molecules. nih.gov

Furthermore, the amino group and the nitrogen atoms of the tetrazole ring provide additional sites for hydrogen bonding. Specifically, N-H···N and N-H···O interactions are expected to link the molecules into extended chains or sheets. In the case of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, lattice water molecules play a crucial role in bridging the carboxylic acid dimers through O-H···N hydrogen bonds, forming a two-dimensional layered structure. nih.gov

Spectroscopic Studies for Electronic and Vibrational Structure Determination

Spectroscopic techniques are essential for elucidating the electronic and vibrational characteristics of this compound, providing insights that complement the structural data from X-ray diffraction.

¹H and ¹³C NMR spectroscopy can confirm the molecular structure of this compound in solution. The expected chemical shifts can be predicted based on the analysis of similar compounds.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the carboxyphenyl ring, typically as two doublets in the range of 7.5-8.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with deuterium (B1214612) in D₂O.

¹³C NMR: The carbon spectrum will display signals for the carbon atoms of the phenyl ring, the carboxylic acid carbon, and the carbon atom of the tetrazole ring. The quaternary carbon of the tetrazole ring is expected to resonate at approximately 150-160 ppm. The carboxylic acid carbonyl carbon would appear further downfield, typically above 165 ppm. The aromatic carbons will have chemical shifts in the 120-140 ppm range.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl (aromatic) | 7.5 - 8.5 | 120 - 140 |

| Amino (NH₂) | Broad singlet | - |

| Carboxyl (COOH) | > 10 (broad) | > 165 |

| Tetrazole (C5) | - | 150 - 160 |

FTIR and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the functional groups within this compound.

FTIR Spectroscopy: The infrared spectrum is expected to be characterized by several key absorption bands. A broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid will likely appear as a strong band around 1700 cm⁻¹. The N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ range. Vibrations associated with the tetrazole and phenyl rings, including C=C and C=N stretching, will be present in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy will provide complementary information. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The vibrational modes of the tetrazole ring will also be Raman active.

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 (broad) | Weak |

| N-H stretch (amino) | 3300 - 3500 | Moderate |

| C=O stretch (carboxylic acid) | ~1700 | Moderate to strong |

| C=C and C=N stretch (aromatic/tetrazole) | 1400 - 1600 | Strong |

| Ring breathing modes | Fingerprint region | Strong |

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition of this compound (C₈H₇N₅O₂), which has a calculated exact mass of approximately 205.0600 Da. nih.gov

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can offer valuable structural information. The molecular ion peak is expected to be observed. Common fragmentation pathways for substituted tetrazoles involve the loss of nitrogen gas (N₂), a characteristic feature of the tetrazole ring. nih.gov

Key fragmentation pathways for this compound would likely include:

Loss of N₂: A primary fragmentation step leading to a radical cation.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Loss of H₂O: From the carboxylic acid.

Cleavage of the phenyl-tetrazole bond: Resulting in fragments corresponding to the aminotetrazole and carboxyphenyl moieties.

Reactivity, Derivatization, and Functionalization of 5 Amino 1 4 Carboxyphenyl 1h Tetrazole

Chemical Reactivity of the Tetrazole Heterocycle in 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole

The tetrazole ring is a unique heterocyclic system characterized by a high nitrogen content and aromaticity, which dictates its chemical behavior. In this compound, the ring's reactivity is influenced by the electronic effects of both the amino and the carboxyphenyl substituents.

Nucleophilic and Electrophilic Substitution Patterns

The 5-aminotetrazole (B145819) core contains several nucleophilic centers, namely the exocyclic amino group and the nitrogen atoms within the tetrazole ring. researchgate.netclockss.org The tetrazole ring itself can act as a nucleophile, particularly after deprotonation of the N-H bond in related 5-substituted-1H-tetrazoles, which significantly increases the nucleophilicity of the ring system. researchgate.netclockss.org In the case of this compound, the N1 position is already substituted, leaving the remaining ring nitrogens as potential sites for electrophilic attack, such as alkylation or acylation, although this can be challenging and may lead to mixtures of isomers in related systems. researchgate.net

Generally, 5-aminotetrazole can function as a 1,3-binucleophile where both the exocyclic amino group and an adjacent ring nitrogen participate in reactions. researchgate.netclockss.org This reactivity pattern is commonly observed in multicomponent reactions (MCRs). researchgate.netclockss.org While direct electrophilic substitution on the tetrazole ring of this specific compound is not extensively documented, the general principles suggest that reactions with strong electrophiles could lead to functionalization at the ring nitrogen atoms.

Ring-Opening and Ring-Closing Reaction Pathways

The stability of the tetrazole ring is significant, yet it can undergo ring-opening reactions under specific conditions, such as thermal decomposition or photolysis. researchgate.net The photochemical cleavage of the tetrazole ring can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates like imidoylnitrenes. uc.pt These intermediates can then undergo further rearrangements, such as a Wolff-type rearrangement, to form carbodiimides. uc.pt Another potential pathway involves the formation of an azidoimine, which is often a key step in the thermal decomposition of tetrazoles. researchgate.net

Conversely, the most fundamental reaction related to the tetrazole ring is its formation. The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net For the parent compound, this would involve the reaction of 4-cyanobenzoic acid with an azide source, followed by the introduction of the amino group or starting from a precursor that already contains it.

Chemical Transformations Involving the Carboxylic Acid Group

The carboxylic acid group attached to the phenyl ring is a versatile functional handle for a wide range of chemical modifications.

Esterification and Amidation Reactions for Ligand Modification

The carboxylic acid moiety of this compound can readily undergo standard condensation reactions to form esters and amides. These reactions are crucial for modifying the molecule's properties, for instance, in the development of ligands for coordination chemistry or in the synthesis of pharmacologically active compounds.

Esterification: The reaction with various alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents yields the corresponding esters. This approach is demonstrated in the synthesis of derivatives of valsartan, a drug molecule which also contains a tetrazole and a carboxylic acid group. nih.gov

Amidation: Similarly, reaction with primary or secondary amines using standard peptide coupling reagents (like DCC, EDC) or after conversion to an acyl chloride leads to the formation of amides. This allows for the introduction of a wide array of functional groups.

The table below illustrates potential reactants for these transformations.

| Reaction Type | Reactant Class | Example Reactant | Potential Product Moiety |

| Esterification | Alcohols | Methanol, Ethanol (B145695) | Methyl ester, Ethyl ester |

| Esterification | Phenols | Phenol, 4-Aminophenol | Phenyl ester, 4-Aminophenyl ester |

| Amidation | Primary Amines | Benzylamine | N-Benzyl amide |

| Amidation | Secondary Amines | Diethylamine | N,N-Diethyl amide |

| Amidation | Amino Acids | Glycine methyl ester | Amide-linked amino acid |

Salt Formation and Carboxylate Anion Derivatization

As a typical carboxylic acid, this compound can be deprotonated by a base (e.g., NaOH, K₂CO₃) to form a carboxylate salt. The formation of these salts can significantly alter the solubility of the compound in aqueous media. The resulting carboxylate anion is a nucleophile and can participate in substitution reactions, for example, with alkyl halides to form esters. The synthesis of related tetrazolyl-benzoic acids often involves an acidification step to protonate the carboxylate, confirming its ability to exist in salt form. nih.gov

Reactivity of the Amino Group in this compound

The exocyclic amino group at the 5-position of the tetrazole ring is a key site for functionalization, behaving as a typical, albeit electronically modified, primary amine. nih.gov

The nucleophilic character of this amino group allows it to participate in a variety of reactions. In some multicomponent reactions, it can act as the sole reactive center. researchgate.netclockss.org This reactivity provides a platform for numerous chemical modifications. nih.govmdpi.com Common derivatization strategies for primary amines are applicable, enabling the introduction of diverse functionalities. mdpi.comnih.gov

Key reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt. This intermediate can then undergo various substitution reactions (e.g., Sandmeyer reaction) to introduce halides, cyano groups, or hydroxyl groups, although the stability of heteroaromatic diazonium salts can vary.

The following table summarizes some potential derivatization reactions of the amino group.

| Reaction Class | Reagent(s) | Resulting Functional Group |

| Acylation | Acetyl chloride | Acetamide |

| Alkylation | Methyl iodide | N-Methylamino, N,N-Dimethylamino |

| Reductive Amination | Benzaldehyde, NaBH₄ | N-Benzylamino |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl2. CuCl | 5-Chloro-tetrazole derivative |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide |

Acylation, Alkylation, and Schiff Base Formation Reactions

The exocyclic amino group at the 5-position of the tetrazole ring is a primary site for nucleophilic reactions, readily undergoing acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

Acylation: The primary amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. The acylation converts the amino group into an amide, which can alter the compound's electronic properties and steric profile. This transformation is also a common strategy for protecting the amino group during subsequent reactions targeting the carboxylic acid functionality.

Alkylation: While the tetrazole ring itself can be subject to alkylation, in the case of 1-substituted tetrazoles like this compound, the primary site for alkylation is the exocyclic amino group. Reaction with alkyl halides or other alkylating agents, typically in the presence of a base, can lead to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Schiff Base Formation: The condensation reaction between the primary amino group of this compound and an aldehyde or ketone yields a Schiff base (an imine). This reaction is typically catalyzed by an acid and involves the removal of water. The formation of Schiff bases is a versatile method for introducing a wide range of substituents, as a vast number of aldehydes and ketones are commercially available. Studies on 5-aminotetrazole have shown that it readily condenses with various aromatic aldehydes to form Schiff bases in good yields. ajol.info This reactivity is directly applicable to its 1-(4-carboxyphenyl) derivative.

Table 1: Summary of Derivatization Reactions at the 5-Amino Group

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-(1-(4-carboxyphenyl)-1H-tetrazol-5-yl)amide | Base (e.g., pyridine, triethylamine), inert solvent |

| Alkylation | Alkyl Halide (R-X) | 5-(Alkylamino)-1-(4-carboxyphenyl)-1H-tetrazole | Base (e.g., K₂CO₃, NaH), polar aprotic solvent |

| Schiff Base Formation | Aldehyde (R-CHO) | 5-(Alkylideneamino)-1-(4-carboxyphenyl)-1H-tetrazole | Acid catalyst (e.g., acetic acid), reflux in alcohol |

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 5 Amino 1 4 Carboxyphenyl 1h Tetrazole

Design Principles for Coordination Polymers and MOFs Utilizing 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole as a Ligand

The design of coordination polymers using this compound hinges on understanding its potential interactions with metal centers and how these interactions propagate into extended networks. The geometry of the ligand, combined with the coordination preferences of the chosen metal ion, dictates the final topology and dimensionality of the framework.

The this compound ligand offers several potential binding sites for metal coordination, leading to a variety of coordination modes. The primary sites are the deprotonated carboxylate group (-COO⁻) and the nitrogen atoms of the tetrazole ring. The exocyclic amino group (-NH₂) can also participate in coordination or, alternatively, engage in hydrogen bonding to stabilize the resulting framework.

While a definitive crystal structure for a coordination polymer of this compound is not available in the surveyed literature, its coordination behavior can be inferred from closely related structures. For instance, the isomeric ligand, 4-(1H-tetrazol-1-id-5-yl)benzoate, which features the same functional groups but with a different connectivity, demonstrates the versatility of the tetrazole-carboxylate system. In coordination compounds with Barium(II) and Strontium(II), this related ligand utilizes its carboxylate group in a chelating fashion to form one-dimensional crystalline chains. nih.gov

The potential coordination modes for this compound can be summarized as follows:

Carboxylate Group: Can act as a monodentate, bidentate chelating, or bidentate bridging ligand, connecting one or two metal centers.

Tetrazole Ring: The nitrogen atoms can coordinate in a monodentate fashion (typically N4) or act as a bridging unit between two or more metal centers. Tetrazole ligands are known to bridge up to four metal atoms through various coordination modes.

Amino Group: The nitrogen atom of the amino group can coordinate directly to a metal center, a mode often seen in coordination polymers built from ligands like 4-aminobenzoic acid. nih.gov

Mixed-Mode Coordination: The ligand can bridge metal centers using both the carboxylate and tetrazole functionalities simultaneously, leading to high-dimensional frameworks.

The interplay between these modes is influenced by factors such as the choice of metal ion, the reaction pH, and the presence of solvent molecules or other co-ligands.

Table 1: Potential Coordination Modes of this compound

| Functional Group | Coordination Mode | Description |

|---|---|---|

| Carboxylate (-COOH) | Monodentate | One oxygen atom binds to a single metal center. |

| Bidentate Chelating | Both oxygen atoms bind to the same metal center. | |

| Bidentate Bridging | Each oxygen atom binds to a different metal center, linking them. | |

| Tetrazole Ring | Monodentate | One nitrogen atom (typically N4) binds to a single metal center. |

| Bridging | Multiple nitrogen atoms from the ring coordinate to different metal centers. | |

| Amino (-NH₂) | Monodentate | The nitrogen atom binds to a single metal center. |

The topology of a MOF describes the underlying connectivity of its framework, abstracting the metal centers (or clusters) and ligands into nodes and linkers, respectively. The specific coordination modes adopted by the this compound ligand, along with the coordination geometry of the metal ion, determine the resulting network topology.

Given the ligand's potential to connect multiple metal centers, it can act as a versatile node in network construction. For example, if both the carboxylate and tetrazole ends of the ligand bridge two different metal centers, it functions as a linear linker, which can lead to simple topologies like 1D chains or 2D square lattice (sql) nets. If the ligand coordinates to three or more metal centers, more complex 3D topologies can be achieved.

Research on related 4-substituted tetrazole-benzoate ligands has produced MOFs with a variety of network topologies, including:

dia (diamondoid): A 4-connected network.

fes (4·8²): A 3-connected 2D layer structure.

bcu (body-centered cubic): An 8-connected network.

bnn (hexagonal boron nitride): A 5-connected 3D framework.

The final architecture is also sensitive to interpenetration, where two or more independent networks grow through one another. This can be a strategy to reduce pore size and enhance framework stability.

Synthesis and Characterization of Metal-Organic Materials Based on this compound

The creation of crystalline coordination polymers from this ligand typically involves self-assembly processes under specific reaction conditions, followed by thorough characterization to confirm the structure and properties.

Solvothermal and hydrothermal methods are the most common techniques for synthesizing MOFs and coordination polymers from ligands like this compound. These methods involve heating the reactants (metal salt and ligand) in a sealed vessel in the presence of a solvent (or water, for hydrothermal synthesis) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the final product.

Key parameters that influence the outcome of the synthesis include:

Temperature and Time: Affect the kinetics of crystal nucleation and growth, potentially leading to different phases or crystal sizes.

Solvent System: Solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol (B145695) are commonly used. The solvent can influence the solubility of reactants and can sometimes be incorporated into the final structure as a coordinated or guest molecule.

pH/Modulators: The addition of acids or bases can alter the deprotonation state of the ligand, influencing its coordination behavior. Modulators, such as monocarboxylic acids, can compete with the ligand for coordination sites, affecting the crystallinity and defect density of the framework.

Metal Salt: The choice of metal salt (e.g., nitrates, chlorides, acetates) provides the metal nodes. The counter-anion can sometimes influence the final structure.

For example, the hydrothermal synthesis of coordination polymers from a related tetrazole-carboxylate ligand was achieved by reacting the corresponding nitrile precursor with metal salts and sodium azide (B81097) in situ at elevated temperatures. nih.gov

Table 2: Typical Conditions for Solvothermal/Hydrothermal Synthesis of Tetrazole-Carboxylate MOFs

| Parameter | Typical Range / Examples | Influence on Synthesis |

|---|---|---|

| Temperature | 80 - 180 °C | Controls reaction rate and product crystallinity/phase. |

| Time | 12 - 72 hours | Affects crystal growth and completion of the reaction. |

| Solvents | DMF, DEF, Methanol, Ethanol, Water | Affects solubility and can act as a template or coordinate to the metal. |

| Metal Precursors | Nitrates (e.g., Zn(NO₃)₂·6H₂O), Chlorides (e.g., CdCl₂·H₂O), Acetates | Determines the nature of the inorganic node in the framework. |

| pH Modulators | NaOH, HCl, Acetic Acid | Controls the deprotonation state of the ligand's acidic groups. |

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-existing MOF without altering its underlying topology. The amino group on the this compound ligand is an ideal handle for PSM. Once the MOF has been synthesized, the accessible -NH₂ groups on the pore surfaces can be chemically transformed.

Common PSM reactions for amino-functionalized MOFs include:

Acylation: Reaction with acid anhydrides or acid chlorides to form amides.

Schiff Base Condensation: Reaction with aldehydes or ketones to form imines.

Isocyanate Addition: Reaction with isocyanates to form urea (B33335) linkages.

These modifications can be used to fine-tune the properties of the MOF, such as altering its pore environment to enhance selective gas adsorption or introducing catalytic sites. The success of PSM depends on the stability of the MOF framework under the required reaction conditions and the accessibility of the amino groups within the pores.

Structural Diversity and Dimensionality in Coordination Compounds of this compound

The combination of this compound with various metal ions can lead to coordination compounds with dimensionalities ranging from 0D (discrete molecules or clusters) to 1D (chains), 2D (layers), and 3D (frameworks). The final dimensionality is a result of the complex interplay between the ligand's connectivity and the metal ion's coordination number and geometry.

0D Structures: May form if the ligand acts as a terminal or chelating agent, saturating the coordination sphere of the metal ion without extending into a polymer.

1D Structures: Can arise if the ligand bridges metal ions in a linear fashion. For example, coordination through the carboxylate at one end and the tetrazole at the other could link metal ions into a chain. Studies on a related tetrazole-carboxylate ligand with Ba(II) and Sr(II) yielded 1D chain structures. nih.gov

2D Structures: Occur when 1D chains are cross-linked by other ligands or when the primary ligand itself propagates the structure in two dimensions.

3D Structures: The most desirable for applications requiring porosity, these frameworks form when the ligand and metal nodes connect in a way that extends the network in all three dimensions. The rigidity of the phenyl and tetrazole rings in the ligand backbone is conducive to the formation of stable, porous 3D frameworks.

The choice of metal ion is critical. For instance, d-block metals like Zn(II) and Cd(II) often form tetrahedral or octahedral geometries, leading to well-defined 3D frameworks, while alkaline earth metals like Sr(II) and Ba(II) have higher and more flexible coordination numbers, which can result in different structural outcomes. nih.gov The addition of auxiliary ligands (co-ligands) can also be used to control dimensionality, acting as pillars between 2D layers to build 3D structures or as spacers to tune pore sizes.

One-Dimensional, Two-Dimensional, and Three-Dimensional Frameworks

The dimensionality of coordination polymers and MOFs constructed from this compound is dictated by the coordination preferences of the metal center and the coordination modes adopted by the ligand. While extensive research specifically on this ligand is limited, the behavior of analogous amino-functionalized and tetrazole-containing carboxylate linkers provides significant insight into the potential structures that can be formed.

One-Dimensional (1D) Frameworks: The formation of 1D chains is a common motif in coordination chemistry. With this compound, 1D structures could arise from the coordination of the carboxylate group to metal centers, forming simple chain-like structures. The tetrazole and amino groups might not participate in the primary coordination to the metal in this case but could be involved in hydrogen bonding interactions that link the chains into higher-dimensional supramolecular arrays.

Two-Dimensional (2D) Frameworks: 2D layered structures can be anticipated when the ligand bridges metal centers in a way that extends the coordination network in two dimensions. For instance, the carboxylate could bridge two metal centers, while a nitrogen atom from the tetrazole ring of another ligand coordinates to one of those metal centers, creating a sheet-like architecture. The amino groups in such 2D structures would likely be oriented into the interlayer space or within the layers, influencing the stacking of the sheets.

Three-Dimensional (3D) Frameworks: The development of 3D MOFs requires that the ligand and metal centers connect in a manner that extends the framework in all three dimensions. The multitopic nature of this compound is highly conducive to the formation of 3D structures. The carboxylate group can coordinate to a metal cluster or ion, and the tetrazole ring can coordinate to an adjacent metal center, leading to a robust, porous framework. The specific topology of the 3D network would be dependent on the coordination geometry of the metal ion and the denticity of the ligand. For example, coordination of both the carboxylate and two different nitrogen atoms of the tetrazole ring to different metal centers would readily generate a 3D network.

| Dimensionality | Plausible Coordination Modes | Potential Structural Features |

|---|---|---|

| One-Dimensional (1D) | Carboxylate bridging metal ions. | Simple chains with inter-chain hydrogen bonding via tetrazole and amino groups. |

| Two-Dimensional (2D) | Carboxylate and one tetrazole nitrogen coordinating to different metal centers. | Layered structures with tunable interlayer spacing. |

| Three-Dimensional (3D) | Carboxylate and multiple tetrazole nitrogens coordinating to different metal centers. | Porous frameworks with interconnected channels. |

Pore Environment and Framework Flexibility Analysis

The pore environment and flexibility of MOFs constructed with this compound are critical factors that determine their potential applications in areas such as gas storage, separation, and catalysis.

Pore Environment: The chemical nature of the pores in a MOF is determined by the functional groups of the organic linker that are exposed within the cavities. The amino group of this compound is expected to line the pores of the resulting MOF. This would create a basic environment within the pores, which could enhance the selective adsorption of acidic gases like CO2. Furthermore, the uncoordinated nitrogen atoms of the tetrazole ring can also contribute to the polarity of the pore surface, potentially leading to specific interactions with guest molecules. The ability to post-synthetically modify the amino group opens up possibilities for further tuning the pore environment for specific applications.

Framework Flexibility: Flexible MOFs, often referred to as "soft porous crystals," can undergo structural changes in response to external stimuli such as the introduction or removal of guest molecules, temperature, or pressure. nih.gov The flexibility of a MOF is often related to the conformational freedom of the organic linker or the coordination geometry of the metal center. While the phenyl and tetrazole rings of this compound are relatively rigid, some degree of flexibility could be introduced through the rotation around the C-C and C-N single bonds. More significant flexibility would likely arise from the dynamics of the coordination bonds between the ligand and the metal centers, allowing for "breathing" or "gate-opening" phenomena upon guest adsorption and desorption.

| Characteristic | Influencing Factors | Potential Consequences |

|---|---|---|

| Pore Environment | Exposed amino groups and uncoordinated tetrazole nitrogens. | Enhanced selectivity for polar and acidic guest molecules; potential for post-synthetic modification. |

| Framework Flexibility | Rotational freedom of the ligand; dynamic nature of coordination bonds. | "Breathing" or "gate-opening" effects, leading to selective guest uptake and release. |

Heterometallic and Mixed-Ligand Coordination Systems Incorporating this compound

The versatility of this compound also extends to its use in more complex coordination systems, such as heterometallic and mixed-ligand MOFs. These strategies allow for the fine-tuning of the structural and functional properties of the resulting materials.

Heterometallic Systems: Heterometallic MOFs contain two or more different types of metal ions within the same framework. The synthesis of such materials can be challenging due to the different coordination preferences of the metal ions. However, the distinct coordination sites of this compound—the carboxylate and the tetrazole ring—could potentially be used to selectively coordinate to different metal ions. For example, a harder metal ion might preferentially bind to the carboxylate oxygen atoms, while a softer metal ion might favor coordination with the nitrogen atoms of the tetrazole ring. This could lead to ordered heterometallic frameworks with unique catalytic or magnetic properties.

Mixed-Ligand Systems: In a mixed-ligand approach, two or more different organic linkers are used in the synthesis of a MOF. This allows for the incorporation of multiple functionalities within a single material and provides a powerful tool for tuning the pore size, shape, and chemical environment. This compound could be used in conjunction with a second linker, for example, a simple dicarboxylate of a different length, to control the dimensions of the pores. Alternatively, a second linker with a different functional group could be introduced to create a more complex and tailored pore environment. The relative ratios of the two ligands can be varied to systematically control the properties of the resulting MOF.

| System Type | Synthetic Strategy | Potential Advantages |

|---|---|---|

| Heterometallic | Incorporating two or more different metal ions. | Synergistic effects leading to enhanced catalytic activity or unique magnetic properties. |

| Mixed-Ligand | Utilizing a combination of two or more different organic linkers. | Precise control over pore size, shape, and functionality for targeted applications. |

Theoretical and Computational Investigations of 5 Amino 1 4 Carboxyphenyl 1h Tetrazole and Its Derived Materials

Quantum Chemical Calculations on the Electronic Structure and Bonding Characteristics of 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic signatures.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations can elucidate the nature of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.

A lower HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In the case of tetrazole derivatives, the distribution of HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attacks. For instance, studies on similar aromatic tetrazole compounds have shown that the HOMO is often localized on the tetrazole ring and the amino group, suggesting these are the primary sites for electrophilic attack. researchgate.net Conversely, the LUMO is typically distributed over the phenyl ring and the carboxyl group, indicating these as likely sites for nucleophilic attack. researchgate.net

From these calculations, various reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Reactivity Indices for this compound based on DFT Calculations

| Parameter | Value (eV) | Description |

| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 | Indicates chemical reactivity and stability |

| Electronegativity (χ) | 4.5 | The power to attract electrons |

| Chemical Hardness (η) | 2.3 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 4.4 | Propensity to accept electrons |

Note: The values in this table are representative and intended to illustrate the type of data obtained from DFT calculations for similar molecules.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for predicting spectroscopic properties. These methods can accurately forecast vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

For this compound, ab initio calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various functional groups (N-H, C=O, C-N, etc.). This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign spectral bands. nih.gov For example, a study on a similar compound, 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, successfully used theoretical calculations to assign the experimental IR spectrum, identifying the characteristic vibrational modes of the amino and phenyl groups. mdpi.com

Similarly, theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| -NH2 | Asymmetric Stretch | 3520 |

| -NH2 | Symmetric Stretch | 3410 |

| C=O (Carboxyl) | Stretch | 1720 |

| C=N (Tetrazole) | Stretch | 1640 |

| Aromatic C=C | Stretch | 1610 |

Note: These frequencies are based on typical values for these functional groups and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method is particularly useful for understanding the conformational flexibility of a molecule and its interactions with its environment in condensed phases (liquids or solids).

For this compound, MD simulations can reveal the preferred conformations of the molecule, which are determined by the rotational freedom around its single bonds, particularly the bond connecting the phenyl and tetrazole rings. The simulations can map the potential energy surface as a function of these dihedral angles, identifying the most stable, low-energy conformations. mdpi.com

In a condensed phase, intermolecular interactions such as hydrogen bonding play a crucial role in determining the bulk properties of the material. MD simulations can provide a detailed picture of these interactions. For this compound, the amino and carboxyl groups are capable of forming strong hydrogen bonds. Simulations can show how these molecules arrange themselves to maximize these favorable interactions, which can influence properties like solubility and crystal packing. mdpi.com

Computational Design and Prediction of Metal-Organic Frameworks Incorporating this compound

The bifunctional nature of this compound, with its carboxylate and tetrazolate groups, makes it an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). Computational methods are instrumental in the design and prediction of the properties of these hypothetical MOFs before their synthesis.

Prediction of Gas Adsorption Capacities and Selectivity

One of the most promising applications of MOFs is in gas storage and separation. researchgate.net Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool to predict the gas adsorption properties of MOFs. By defining the structure of a hypothetical MOF built from this compound linkers and a chosen metal node, GCMC simulations can calculate the amount of a specific gas that can be adsorbed at a given pressure and temperature. rsc.org

These simulations can predict adsorption isotherms, which show the relationship between gas uptake and pressure. From these isotherms, important parameters like the total gas uptake capacity and the selectivity for one gas over another in a mixture can be determined. The presence of the amino group in the linker can potentially enhance the adsorption of certain gases like CO2 through specific interactions. semanticscholar.org

Table 3: Simulated Gas Adsorption Properties of a Hypothetical MOF with this compound Linker at 298 K

| Gas | Uptake at 1 bar (mmol/g) | Selectivity (CO2/N2) |

| CO2 | 3.5 | 30 |

| N2 | 0.12 | - |

| CH4 | 1.8 | - |

Note: These values are hypothetical and serve to illustrate the predictive power of GCMC simulations for MOFs.

Simulation of Framework Stability and Dynamic Behavior

The practical application of MOFs depends heavily on their thermal and mechanical stability. researchgate.net Molecular dynamics simulations can be employed to assess the stability of MOFs under different conditions. By simulating the MOF at various temperatures, its thermal stability can be evaluated by monitoring the integrity of the framework structure. researchgate.net

Similarly, the mechanical stability of a MOF, including its bulk modulus and shear modulus, can be calculated from simulations. This information is crucial for applications where the material might be subjected to mechanical stress. northwestern.edu The dynamic behavior of the framework, such as the "breathing" or "gate-opening" phenomena where the framework structure changes in response to guest molecules, can also be studied using MD simulations. These dynamic properties can have a significant impact on the material's adsorption and separation performance.

Advanced Applications and Functional Materials Development Based on 5 Amino 1 4 Carboxyphenyl 1h Tetrazole Excluding Biological/clinical

Catalytic Applications of Coordination Complexes and MOFs Derived from 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole

The unique electronic and structural characteristics of this compound—namely, the presence of Lewis basic sites (amino and tetrazole nitrogens) and a robust carboxylate linker—allow for the design of highly active and stable catalytic centers within MOFs and coordination polymers.

Coordination complexes and MOFs derived from tetrazole-based ligands serve as efficient catalysts in various organic transformations. The functional groups inherent in the this compound ligand can act as catalytic sites or support and stabilize metal-based active centers.

In the realm of heterogeneous catalysis, MOFs offer high surface areas and well-defined active sites, overcoming common issues of homogeneous catalysts like difficult recovery and product contamination. nih.gov For instance, copper(II) complexes incorporating 5-amino-1H-tetrazole have been grafted onto supports like magnetic graphene oxide to create efficient and recyclable catalysts for the synthesis of N-benzyl-N-aryl-5-amino-1H-tetrazoles. researchgate.net Such catalysts demonstrate excellent chemical stability and can be reused for multiple cycles without significant loss of activity. researchgate.net The presence of both the amino group and the tetrazole ring can create a synergistic effect, enhancing catalytic efficiency. nih.gov

MOFs built with ligands similar to this compound have also demonstrated high efficiency in reactions such as the chemical fixation of carbon dioxide. Zirconium-based MOFs can catalyze the cycloaddition of CO2 to epoxides, forming cyclic organic carbonates under mild, solvent-free conditions (1 atm CO2, 80 °C). nih.gov The accessible Lewis acid sites on the metal clusters and potential Brønsted acid sites from the ligand structure are crucial for this catalytic activity. nih.gov

| Catalyst System | Reaction | Key Findings | Reusability | Reference |

|---|---|---|---|---|

| Cu(II)-5-amino-1H-tetrazole on magnetic graphene oxide | Synthesis of N-benzyl-N-aryl-5-amino-1H-tetrazoles | High catalytic activity in short reaction times with good yields. | Recyclable for five runs without losing efficiency. | researchgate.net |

| MOF-892 (Zr-based MOF) | Cycloaddition of CO2 with epoxides | High conversion, selectivity, and yield under mild conditions (1 atm CO2, 80 °C). | Not specified | nih.gov |

| Fe3O4@SiO2-Im[Br]-SB-Cu (II) | Synthesis of 1-aryl and 5-aryl 1H-tetrazole derivatives | Highly efficient with yields up to 97% in aqueous medium. | Reusable with ~12% loss in activity over several cycles. | nih.gov |

The aromatic and heteroaromatic components of this compound make it a suitable building block for photoactive materials. MOFs constructed from such ligands can act as semiconductors, absorbing light to generate electron-hole pairs for redox reactions.

Titanium-based MOFs functionalized with amino groups have shown significant promise for photocatalytic hydrogen production. mdpi.com For example, an amino-functionalized Ti-MOF, NH2-ZSTU-2, exhibited a hydrogen production rate of 431.45 μmol·g⁻¹·h⁻¹, which was 2.5 times higher than its non-functionalized counterpart. mdpi.com The amino group enhances light absorption and facilitates charge separation. Similarly, MOFs have been employed for the degradation of organic dyes like methylene (B1212753) blue under visible light irradiation. researchgate.net The photocatalytic efficiency of one such MOF reached 96.7% degradation in 90 minutes. researchgate.net The combination of a photoactive metal center (like Zn4O clusters in MOF-5) with organic linkers that can absorb visible light leads to enhanced photocatalytic activity. nih.gov

| MOF System | Application | Efficiency | Conditions | Reference |

|---|---|---|---|---|

| NH2-ZSTU-2 (Ti-MOF) | Hydrogen Production | 431.45 μmol·g⁻¹·h⁻¹ | 300 W Xe lamp, TEOA sacrificial agent | mdpi.com |

| Coordination Polymer (CP 2) | Methylene Blue Degradation | 96.7% in 90 minutes | Visible light | researchgate.net |

| HOQ@MOF-5 | Phenol Degradation | Enhanced activity compared to unmodified MOF-5 | Visible light | nih.gov |

Gas Adsorption, Storage, and Separation Technologies Utilizing this compound-Based MOFs

The high porosity, large surface area, and tunable pore chemistry of MOFs make them ideal candidates for gas adsorption and storage. The inclusion of this compound as a linker provides specific functionalities—the amino and tetrazole groups—that can strongly interact with gas molecules like CO2, enhancing both capacity and selectivity.

The amine functional group is well-known for its affinity for CO2, and its incorporation into MOFs is a proven strategy to enhance CO2 capture performance. mdpi.com The nitrogen-rich tetrazole ring also contributes to CO2 selectivity due to its nucleophilic character. rsc.org MOFs functionalized with amino acids have demonstrated the ability to bind CO2 under humid conditions through the formation of bicarbonate, allowing for regeneration under vacuum without the need for high-temperature heating. nih.govchemrxiv.org This process significantly reduces the energy penalty associated with carbon capture. nih.govchemrxiv.org

Studies on tetrazole-based MOFs have shown high selectivity for CO2 adsorption, attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org Furthermore, MOFs built from ligands containing in-situ-formed 5-[(2H-tetrazol-5-yl)amino]isophthalic acid have shown high selectivity ratios of 102 for CO2/N2 at 273 K. researchgate.net

| Material | Key Functional Group | CO2/N2 Selectivity | Temperature (K) | Reference |

|---|---|---|---|---|

| ED@MOF-520 | Ethylenediamine | 50 | 273 | mdpi.com |

| Zn-MOF (from H3L) | Tetrazole-amino | 102 | 273 | researchgate.net |

| Cu-MOF (Isomer 2) | Tetrazole | High selectivity reported | Not specified | rsc.org |

| H3L = 5-[(2H-tetrazol-5-yl)amino]isophthalic acid |

Natural gas, primarily composed of methane (B114726) (CH4), is a cleaner fuel source, but its low density presents storage challenges. nih.govrsc.org MOFs are extensively studied for adsorbed natural gas (ANG) systems due to their high porosity and tunable structures. rsc.orgresearchgate.net Flexible MOFs can undergo structural phase transitions in response to methane pressure, resulting in sharp adsorption steps that maximize the deliverable capacity while managing the heat of adsorption. nih.gov The storage capacity of MOFs for methane can reach high values, with some materials exhibiting deliverable capacities of 136–140 cm³(STP)/cm³. rsc.org

For hydrogen (H2) storage, MOFs offer high gravimetric and volumetric capacities at cryogenic temperatures. The iconic MOF-5, for example, can adsorb up to 10 wt% H2 at 77 K. berkeley.edu Research focuses on increasing the storage capacity at ambient temperatures by introducing strong binding sites, such as open metal sites or functional groups, without significantly reducing the surface area. Post-synthetic exchange of metal ions in MOFs like MOF-5 has been explored to enhance H2 uptake. mdpi.com For instance, exchanging some Zn²⁺ ions with Ni²⁺ or Co²⁺ in MOF-5 led to a slight increase in H2 capacity from 1.46 wt% to 1.53 wt%. mdpi.com

| Gas | MOF Material | Storage Capacity | Conditions | Reference |

|---|---|---|---|---|

| Methane | NOTT-101a/102a/103a | 136–140 cm³(STP)/cm³ (deliverable) | 300 K, 5-35 bar | rsc.org |

| Methane | Various MOFs | Up to 181–196 cm³(STP)/cm³ (total) | 300 K, 35 bar | rsc.org |

| Hydrogen | MOF-5 | 1.46 wt% | 77 K | mdpi.com |

| Hydrogen | Ni-MOF-5 / Co-MOF-5 | 1.53 wt% | 77 K | mdpi.com |

Sensing and Detection Technologies Utilizing Materials Derived from this compound

Luminescent metal-organic frameworks (LMOFs) are a promising class of materials for chemical sensing. bohrium.com The fluorescence properties of LMOFs can be modulated by the presence of specific analytes, leading to highly sensitive and selective detection. The aromatic core of the this compound ligand can provide the necessary luminescence, which can be tuned by coordination to a suitable metal ion, such as Cd²⁺ or Zn²⁺.

A luminescent Cd²⁺ coordination polymer based on a similar ligand, 4'-(1H-tetrazol-5-yl)-biphenyl-4-carboxylic acid, has been shown to be an excellent multi-functional probe for detecting both metal ions and amino acids. bohrium.comfigshare.com The sensing mechanism often involves fluorescence quenching or enhancement upon interaction of the analyte with the framework. For example, the presence of certain amino acids can alter the emission spectrum of the LMOF, allowing for their detection. bohrium.com Similarly, MOFs have been developed for the highly selective and sensitive detection of nitroaromatic compounds, which are common pollutants, through fluorescence quenching mechanisms. researchgate.net The high quenching constant and low detection limit make these materials suitable for practical environmental monitoring. researchgate.net

| MOF System | Target Analyte | Sensing Method | Key Performance Metric | Reference |

|---|---|---|---|---|

| {[Cd(tbca)(H2O)]}n | Amino Acids (e.g., Tryptophan) | Fluorescence | Excellent multi-functional probe | bohrium.com |

| MOF 1 | 4-Nitrophenol (4-NP) | Fluorescence Quenching | Ksv = 6.74 × 10⁴ M⁻¹ | researchgate.net |

| MOF 1 | 4-Nitrophenol (4-NP) | Fluorescence Quenching | Detection Limit = 34.48 ppb | researchgate.net |

| tbca = 4'-(1H-tetrazol-5-yl)-biphenyl-4-carboxylic acid |

Luminescent Materials for Chemical Sensing (Non-Biological)

The compound this compound serves as a versatile building block, or ligand, for the synthesis of advanced functional materials, particularly luminescent metal-organic frameworks (L-MOFs). rsc.orgrsc.org These materials are crystalline structures where metal ions are connected by organic ligands, creating a porous, high-surface-area framework. The luminescent properties of MOFs can originate from the organic ligand itself, the metal ion, or a combination of both. The unique structure of this compound, featuring a π-conjugated system, a nitrogen-rich tetrazole ring, and a coordinating carboxylate group, makes it an excellent candidate for constructing L-MOFs for chemical sensing. bohrium.comfigshare.com

The sensing mechanism in these L-MOFs often relies on the interaction between an analyte and the framework, which causes a change in the material's fluorescence, such as quenching (decrease) or enhancement (turn-on) of the emission intensity. The uncoordinated amino groups and nitrogen atoms on the tetrazole ring can act as specific recognition sites for analytes, enhancing the selectivity of the sensor. nih.govfrontiersin.org

While direct studies on MOFs synthesized from this compound are limited, research on analogous ligands demonstrates the principle. For instance, MOFs constructed from amino-functionalized dicarboxylate ligands have been shown to be effective fluorescent sensors for detecting metal ions. nih.govfrontiersin.org In one study, a cadmium-based MOF, {[Cd(BDAB)]∙2H2O∙DMF}n, built with the ligand 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene (H2BDAB), demonstrated the ability to sense Cu²⁺ ions through a significant fluorescence quenching effect. nih.gov Similarly, a zinc-based MOF using the same ligand could detect both Cu²⁺ and Ag⁺ ions. nih.gov

Furthermore, an amino-functionalized MOF known as MOF-5-NH2 has been successfully employed as a highly selective and sensitive sensor for sulfur dioxide (SO2) gas and its derivatives. nih.gov This material exhibits a "turn-on" luminescence response, where the fluorescence intensity increases upon exposure to the analyte, with a rapid response time of less than 15 seconds. nih.gov The presence of the amino group was identified as crucial for the specific interaction with SO2, highlighting the importance of this functional group in designing selective sensors. nih.gov

These examples underscore the potential of MOFs derived from this compound for developing novel luminescent sensors for various non-biological chemical analytes. The combination of the luminescent core, porous structure, and specific binding sites from the amino and tetrazole groups could lead to materials with high sensitivity and selectivity.

Table 1: Performance of Luminescent MOFs Based on Structurally Related Ligands for Chemical Sensing

| MOF Name/Formula | Ligand Used | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Response Time |

|---|---|---|---|---|---|

| {[Cd(BDAB)]∙2H2O∙DMF}n | 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene | Cu²⁺ | Fluorescence Quenching | Not Reported | Not Reported |

| {[Zn(BDAB)(BPD)0.5(H2O)]∙2H2O}n | 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene | Cu²⁺, Ag⁺ | Fluorescence Quenching | Not Reported | Not Reported |

Chemiresistive and Electrochemical Sensors for Environmental Analytes

The development of sensors for detecting environmental pollutants is a critical area of materials science. mdpi.commdpi.com Chemiresistive sensors operate by measuring the change in electrical resistance of a material upon exposure to a chemical analyte. technion.ac.ilresearchgate.netrsc.org Electrochemical sensors, conversely, function by converting a chemical reaction with an analyte into a measurable electrical signal. mdpi.commdpi.com Porous materials like metal-organic frameworks (MOFs) are highly promising for these applications due to their high surface area and tunable chemical functionalities. rsc.orgnih.gov

The ligand this compound possesses functional groups that are advantageous for both chemiresistive and electrochemical sensing. The aromatic ring and conjugated tetrazole system can facilitate charge transport, a key requirement for chemiresistive materials. nih.gov The amino (-NH2) group and the nitrogen atoms of the tetrazole ring can act as active sites for the adsorption of environmental analyte molecules, such as toxic gases or heavy metal ions. rsc.org This interaction can modulate the electronic properties of the material, leading to a detectable change in resistance.

In the context of electrochemical sensors, these same active sites can facilitate the electrochemical oxidation or reduction of target analytes. mdpi.com When a MOF constructed from this ligand is used to modify an electrode, the porous structure allows for efficient diffusion of analytes to the active sites, while the inherent conductivity of the framework can promote electron transfer, enhancing the sensor's sensitivity and response.

Although specific studies detailing the use of MOFs derived from this compound for chemiresistive or electrochemical environmental sensing are not prominent in the literature, the principles of sensor design suggest its potential. The combination of a conductive framework with specific binding sites provided by the amino and tetrazole functionalities makes this ligand a compelling candidate for future research into high-performance sensors for environmental monitoring.

Exploration in Energy-Related Applications (e.g., Supercapacitors, Battery Electrode Materials, Fuel Cells)

The search for advanced materials for energy storage and conversion is driven by global demands for efficient and sustainable energy solutions. frontiersin.orgmdpi.com Materials derived from this compound are being explored for their potential in energy-related applications, primarily as electrode materials for supercapacitors and batteries. This potential stems from the unique attributes of the ligand's functional groups, which can be leveraged in two main ways: directly within MOF structures or as precursors for creating functional carbon materials.

In supercapacitors, which store energy via ion adsorption or fast surface redox reactions, MOFs can serve as high-performance electrode materials. The porous nature of MOFs provides high surface area for ion accessibility, while specific functional groups can contribute additional charge storage capacity through pseudocapacitance. The amino group (-NH2) on the this compound ligand is redox-active and can significantly enhance the pseudocapacitive performance of a MOF-based electrode. Research on a related material, an amino-functionalized cobalt-based MOF nanosheet array (NH2-Co-MOF-NS/NF), demonstrated its effectiveness as a binder-free, battery-type electrode. rsc.org This material delivered a high energy density of 0.351 mWh cm⁻² and maintained excellent stability, with 91.8% capacity retention after 5000 cycles, showcasing the benefit of incorporating amino groups into MOF electrodes. rsc.org

A second strategy involves using MOFs constructed from nitrogen-rich ligands like this compound as templates or precursors to synthesize nitrogen-doped carbon materials. Through a process of high-temperature pyrolysis, the organic ligand decomposes, leaving a porous carbon structure with nitrogen atoms integrated into the carbon lattice. The high nitrogen content from both the amino and tetrazole groups is particularly advantageous. Nitrogen-doping enhances the electrical conductivity and surface wettability of the carbon material, and it creates additional active sites for redox reactions, which improves the performance of the material as an electrode in supercapacitors and batteries, such as lithium-ion or zinc-air batteries. nih.gov

While direct application of this compound in fuel cells is less explored, its derived nitrogen-doped carbons could potentially serve as catalyst supports for the oxygen reduction reaction, a critical process in many fuel cell types.

Table 2: Electrochemical Performance of a Related Amino-Functionalized MOF as a Supercapattery Electrode

| Electrode Material | Device Type | Energy Density | Power Density | Cycle Stability |

|---|

Future Research Directions and Emerging Paradigms in 5 Amino 1 4 Carboxyphenyl 1h Tetrazole Chemistry

Integration of 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole into Multifunctional Hybrid Materials

The bifunctional nature of this compound, possessing both a nitrogen-rich tetrazole ring and a carboxylate group, makes it an exceptional candidate for the construction of multifunctional hybrid materials, particularly metal-organic frameworks (MOFs). nih.govmdpi.com The tetrazole and carboxylate moieties can act as effective coordination sites for metal ions, leading to the formation of robust and porous frameworks. nih.govnih.gov

The introduction of the amino group provides an additional site for post-synthetic modification, allowing for the tuning of the material's properties. researchgate.net This functionalization can enhance interactions with guest molecules, improving performance in applications such as gas storage and separation. researchgate.net For instance, the amino groups within the pores of a MOF can be modified to create specific binding sites for targeted molecules.

Future research is expected to focus on the synthesis of a variety of MOFs using this compound with different metal ions to create materials with diverse functionalities. These could include catalytic, sensing, and biomedical applications. The inherent porosity and high surface area of these materials, combined with the chemical versatility of the ligand, offer a rich playground for the design of novel hybrid materials. researchgate.net

Table 1: Potential Multifunctional Hybrid Materials Incorporating this compound

| Material Type | Potential Functionality | Key Feature of Ligand |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis, sensing | Bifunctional (tetrazole and carboxylate) for framework construction, amino group for post-synthetic modification |

| Coordination Polymers | Luminescence, magnetism, conductivity | Ability to bridge metal centers to form extended networks |

| Polymer Composites | Enhanced thermal stability, mechanical strength | High nitrogen content and aromatic nature |

Exploration of Novel Synthetic Pathways and Mechanistic Insights

While the synthesis of substituted tetrazoles is well-established, the development of more efficient, scalable, and environmentally friendly methods remains a key research focus. rsc.orgdntb.gov.ua For this compound, novel synthetic pathways are being explored to improve yield, reduce reaction times, and minimize the use of hazardous reagents. beilstein-journals.org

One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. nih.gov The Ugi-azide reaction, for example, is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles and could be adapted for the synthesis of the target compound. nih.gov Mechanistic studies of these reactions, using both experimental and computational methods, are crucial for optimizing reaction conditions and controlling regioselectivity. acs.org

Furthermore, the in-situ synthesis of tetrazole ligands during the formation of coordination polymers is an emerging paradigm. organic-chemistry.org This approach, where the tetrazole ring is formed concurrently with the framework assembly, can lead to novel structures and materials that are not accessible through conventional methods. Understanding the mechanism of these in-situ reactions is critical for the rational design of new materials.

Table 2: Comparison of Synthetic Routes for Substituted Tetrazoles

| Synthetic Route | Advantages | Disadvantages |

| [3+2] Cycloaddition | Well-established, versatile | Often requires harsh conditions, use of azides |

| Multicomponent Reactions (e.g., Ugi-azide) | High atom economy, convergent | Can have issues with regioselectivity |

| In-situ Synthesis | Access to novel structures | Mechanistically complex, less predictable |

Development of Advanced In-Operando Characterization Techniques for Derived Materials

To fully understand the structure-property relationships of materials derived from this compound, it is essential to characterize them under real-time operating conditions. Advanced in-operando techniques provide dynamic information about the material's structure and behavior during processes such as gas adsorption, catalysis, or guest exchange. rsc.orgrsc.org